molecular formula C₂₃H₂₉NO₆ B1140827 6alpha-Hydroxy-21-desacetyl Deflazacort CAS No. 87539-45-5

6alpha-Hydroxy-21-desacetyl Deflazacort

Katalognummer B1140827
CAS-Nummer: 87539-45-5
Molekulargewicht: 415.48
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6alpha-Hydroxy-21-desacetyl Deflazacort is the major metabolite of Deflazacort, a systemic corticosteroid used to treat conditions such as rheumatoid arthritis and lupus .


Molecular Structure Analysis

The molecular formula of 6alpha-Hydroxy-21-desacetyl Deflazacort is C23H29NO6 . The molecular weight is 415.5 g/mol . The structure includes several functional groups and has a complex stereochemistry .

Wissenschaftliche Forschungsanwendungen

Corticosteroid Properties

6alpha-Hydroxy-21-desacetyl Deflazacort is a synthetic corticosteroid . Corticosteroids are hormones with 21 carbon atoms, which are secreted by the adrenal cortex . They are traditionally divided into two main groups: glucocorticoids and mineralocorticoids . This distinction is based on their preferential biological activity .

Pharmacokinetic Profile

6alpha-Hydroxy-21-desacetyl Deflazacort has a favourable pharmacokinetic profile . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of drugs .

Pharmacodynamic Properties

This compound has peculiar pharmacodynamic properties . Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action .

Safety Profile

6alpha-Hydroxy-21-desacetyl Deflazacort has a good safety profile . This means that it has a high degree of efficacy and low toxicity .

Treatment of Rheumatological Disorders

Deflazacort, from which 6alpha-Hydroxy-21-desacetyl Deflazacort is derived, has proven to be effective in the treatment of various rheumatological disorders . These include sarcoidosis, a chronic systemic disease of unknown etiology, characterized by the formation of granulomas in various organs, and juvenile chronic arthritis, a condition characterized by alternating periods of remission and exacerbation .

Cytochrome P450 and Transporter-Mediated Drug Interaction Potentials

In vitro studies were performed to evaluate cytochrome P450 (CYP)- and transporter-mediated drug interaction potentials of 6alpha-Hydroxy-21-desacetyl Deflazacort . Cytochrome P450 enzymes play a crucial role in the metabolism of drugs, and drug-drug interactions can occur when one drug affects the metabolism of another .

Wirkmechanismus

While specific information on 6alpha-Hydroxy-21-desacetyl Deflazacort is limited, its parent compound, Deflazacort, is known to exert anti-inflammatory activity, likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in addition to delaying their onset .

Safety and Hazards

General safety measures suggest that no special measures are required. After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Eigenschaften

IUPAC Name

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17-,19?,20?,21-,22-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUSJROCWMOQNZ-FNDQQNGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxy-21-desacetyl Deflazacort

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.